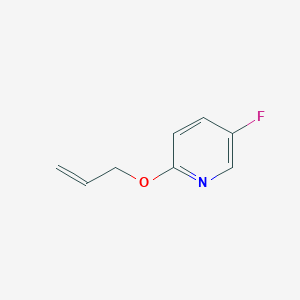![molecular formula C10H12N2O3 B2378637 N-[1-(3-nitrophenyl)ethyl]acetamide CAS No. 878653-47-5](/img/structure/B2378637.png)
N-[1-(3-nitrophenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-nitrophenyl)ethyl]acetamide is an organic compound with the molecular formula C10H12N2O3 It is characterized by the presence of a nitrophenyl group attached to an ethylacetamide moiety
Mechanism of Action
Target of Action
The primary targets of N-[1-(3-nitrophenyl)ethyl]acetamide are currently unknown. This compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of this compound is also not well-defined. Given its structural similarity to indole derivatives, it may interact with its targets in a similar manner. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact mechanism by which this compound interacts with its targets and induces these changes is a topic of ongoing research.
Biochemical Pathways
The biochemical pathways affected by this compound are not well-documented. As a derivative of indole, it may potentially influence a variety of biochemical pathways. Indole and its derivatives are known to be involved in a wide range of biological processes
Pharmacokinetics
Its molecular weight is 180.1607 , which is within the range generally favorable for oral bioavailability.
Result of Action
Given its structural similarity to indole derivatives, it may exhibit a broad spectrum of biological activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-nitrophenyl)ethyl]acetamide typically involves the reaction of 3-nitroacetophenone with ethylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-nitrophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(3-nitrophenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-nitrophenyl)acetamide
- N-(4-nitrophenyl)acetamide
- N-(3-nitrophenyl)propionamide
Uniqueness
N-[1-(3-nitrophenyl)ethyl]acetamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-[1-(3-nitrophenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(11-8(2)13)9-4-3-5-10(6-9)12(14)15/h3-7H,1-2H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXYCGNYYDVLSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
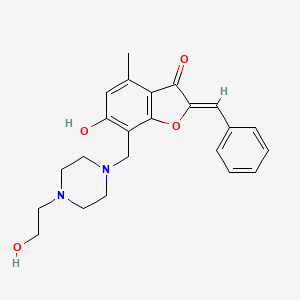
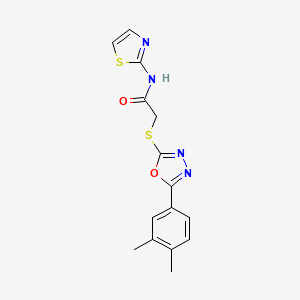
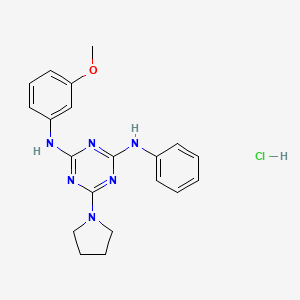
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B2378560.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2378562.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2378563.png)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide](/img/structure/B2378564.png)
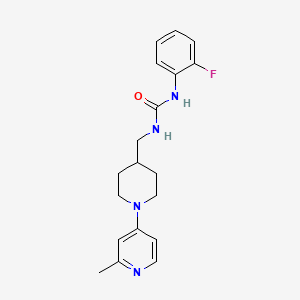
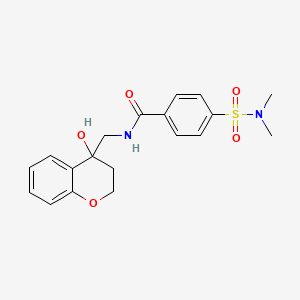
![2-acetamido-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2378573.png)
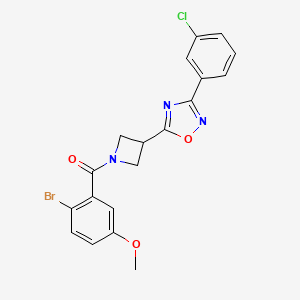
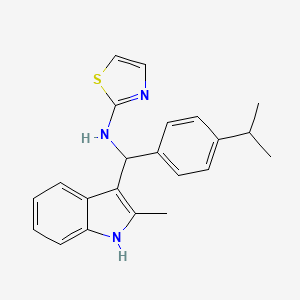
![N-[2-(2-chlorophenyl)-2-hydroxypropyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2378576.png)
